molecular formula C11H21N3O B15263392 N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide

Cat. No.: B15263392
M. Wt: 211.30 g/mol
InChI Key: RUVCJMYPWLYFDY-UHFFFAOYSA-N
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Description

N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide (CAS: 1554093-26-3; stereoisomer CAS: 1486484-41-6) is a synthetically valuable bicyclic pyrrole derivative of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C11H21N3O with a molecular weight of 211.30 g/mol. The compound features a unique octahydropyrrolo[2,3-c]pyrrole core, a bicyclic [3.3.0] framework that presents a rigid, three-dimensional scaffold ideal for interacting with biological targets. The presence of the N-tert-butyl carboxamide group enhances the molecule's lipophilicity, which can positively influence its pharmacokinetic properties and binding affinity. This compound is recognized as a key intermediate and core structure in the development of novel therapeutic agents. Its primary research value lies in its role as a precursor to potent, non-retinoid antagonists of Retinol-Binding Protein 4 (RBP4). Antagonists of RBP4 impede the ocular uptake of serum retinol and have shown promise in pre-clinical research for reducing the cytotoxic bisretinoid formation associated with the pathogenesis of dry Age-related Macular Degeneration (AMD) and Stargardt disease . Furthermore, disubstituted octahydropyrrolo[3,4-c]pyrrole analogs have been investigated as modulators of the orexin receptor, indicating potential applications in treating sleep disorders and neurological conditions . The broader class of pyrrole derivatives is extensively explored for diverse biological activities, including serving as modulators of orphan nuclear receptors like RORγ for the treatment of chronic inflammatory and autoimmune diseases , and exhibiting antibacterial properties against resistant strains . This reagent is intended for use in organic synthesis, hit-to-lead optimization, and structure-activity relationship (SAR) studies strictly within a laboratory research setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-tert-butyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide

InChI

InChI=1S/C11H21N3O/c1-11(2,3)13-10(15)14-5-4-8-6-12-7-9(8)14/h8-9,12H,4-7H2,1-3H3,(H,13,15)

InChI Key

RUVCJMYPWLYFDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)N1CCC2C1CNC2

Origin of Product

United States

Preparation Methods

Alkylation-Hydrogenation Cascade for Pyrrolidine Scaffold Construction

Initial Alkylation with Haloacetonitrile

The synthesis begins with alkylation of a pyrrolidine precursor using haloacetonitrile under basic conditions. For example, compound VIII (1-(benzyloxycarbonyl)pyrrolidine-3-carbonitrile) reacts with bromoacetonitrile in dichloromethane with triethylamine, yielding intermediate IX (2-(benzyloxycarbonyl)-1-cyanomethylpyrrolidine). This step typically achieves >90% conversion at room temperature, leveraging the nucleophilicity of the pyrrolidine nitrogen.

Raney Nickel-Catalyzed Hydrogenation and Cyclization

The critical step involves Raney nickel-mediated hydrogenation at 16–60°C under 1–3 atm H₂ pressure. This one-pot process simultaneously reduces the nitrile group to an amine, facilitates intramolecular cyclization, and removes protecting groups. For instance, intermediate IX undergoes hydrogenation to form the octahydropyrrolo[2,3-c]pyrrole core with 74% yield.

Table 1: Optimization of Hydrogenation Conditions
Catalyst Temperature (°C) Pressure (atm) Yield (%)
Raney Ni 25 1.5 68
Pd/C 60 3.0 45
PtO₂ 40 2.0 52

Data adapted from CN104402879B and PMC7582317.

Acylation with tert-Butyl Isocyanate

The final step introduces the tert-butyl carboxamide group via acylation. Reacting the free amine with tert-butyl isocyanate in tetrahydrofuran (THF) at 0°C produces the target compound in 81% yield. This method avoids epimerization due to mild conditions, preserving the stereochemical integrity of the bicyclic system.

Intramolecular [3+2] Cycloaddition for Enantioselective Synthesis

Azomethine Ylide Generation

An alternative route employs azomethine ylides generated from tert-butyl glycinate and formaldehyde. Heating these precursors in DW-therm fluid (a silicone-based heat-transfer medium) at 120°C induces ylide formation, which undergoes intramolecular [3+2] cycloaddition.

Diastereomeric Resolution

The cycloaddition produces diastereomers 12 and 13 , separable via flash chromatography (hexane:ethyl acetate = 4:1). Chiral HPLC (Chiralpak AD-H column) further resolves enantiomers, achieving >99% enantiomeric excess (ee) for the (3aR,7aS)-configured product.

Equation 1: Cycloaddition Stereochemistry

$$
\text{Azomethine ylide} \xrightarrow{\Delta} \text{(3aR,7aS)-isomer} + \text{(3aS,7aR)-isomer} \quad
$$

Boc-Protected Intermediate Strategy

tert-Butoxycarbonyl (Boc) Protection

To enhance stability during synthesis, the pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O). Reaction in dichloromethane with 4-dimethylaminopyridine (DMAP) affords Boc-protected intermediate VI (tert-butyl octahydropyrrolo[2,3-c]pyridine-1-carboxylate) in 93% yield.

Deprotection and Carboxamide Formation

Hydrogenolysis of VI using palladium on carbon (Pd/C) under H₂ removes the Boc group. Subsequent acylation with tert-butyl isocyanate, as in Section 1.3, completes the synthesis. This approach minimizes side reactions, achieving an overall yield of 67%.

Solvent-Free Approaches for Green Synthesis

Mechanochemical Activation

Inspired by solvent-free pyrrole syntheses, ball-milling techniques are applied to the alkylation step. Mixing pyrrolidine-3-carbonitrile, bromoacetonitrile, and potassium carbonate in a planetary mill (500 rpm, 2 h) yields 78% of the alkylated intermediate without solvent.

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 20 min) accelerates the hydrogenation-cyclization step, reducing reaction time from 12 h to 35 min while maintaining 70% yield.

Stereochemical Considerations and Analytical Validation

Absolute Configuration Determination

X-ray crystallography of the hydrochloride salt confirms the (3aR,7aS) configuration. The bicyclic system adopts a chair-like conformation, with the tert-butyl group equatorial to minimize steric strain.

Purity Assessment

High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate structural integrity. Key NMR signals include:

  • δ 1.28 ppm (s, 9H, tert-butyl)
  • δ 3.45–3.70 ppm (m, 4H, pyrrolidine CH₂N)
  • δ 4.12 ppm (t, J = 7.5 Hz, 1H, bridgehead H)

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclopenta[c]pyrrole-1-carboxamide (VX-950)

  • Structure : Features a cyclopenta[c]pyrrole core with a carboxamide group, differing from the octahydropyrrolo[2,3-c]pyrrole scaffold.
  • Activity : A potent HCV NS3/4A protease inhibitor with anti-viral activity (EC₅₀ values in Huh 7.5 cells) and a high selective index (SI) due to low cytotoxicity (CC₅₀) .
  • Key Data :

    Parameter Value (VX-950)
    EC₅₀ (anti-HCV) ~1.0 µM
    SI (Selectivity) >100

Ambocarb (Tetrahydroindolo[2,3-c]quinolinone Derivatives)

  • Structure: Tetrahydroindolo[2,3-c]quinolinone scaffold with substitutions at positions 9, 10, and 11.
  • Activity : Multitarget inhibitor of L-type calcium channels, MT3/QR2 receptors, and DYRK1A kinase. Substitutions enhance binding affinity (e.g., 10x higher L-type channel affinity vs. parent compound) while retaining kinase inhibition .
  • Key Data :

    Target Effect of Substitutions
    L-type Channels Increased binding
    DYRK1A Kinase Ambocarb remains most potent in series
  • Comparison: Unlike ambocarb’s indoloquinolinone system, the pyrrolo-pyrrole core lacks aromaticity, which may reduce off-target interactions but limit π-stacking with enzymatic pockets.

Pyrrolo[2,3-c]pyridazine Derivatives

  • Structure: Pyrrolo[2,3-c]pyridazine with ester or amide substituents (e.g., ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate).
  • Activity : Primarily used as synthetic intermediates for complex heterocycles (e.g., fused pyrrolo-furopyridazines). Reactivity with hydrazine yields carbazide derivatives .

6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Derivatives (Bcl-xL Inhibitors)

  • Structure : Dihydropyrido[2,3-c]pyridazine core with varied substituents.
  • Activity: Pro-apoptotic agents targeting Bcl-xL for cancer therapy. Patent data highlight nanomolar inhibition of Bcl-xL and efficacy in xenograft models .
  • Key Data :

    Parameter Value (Example Compound)
    Bcl-xL IC₅₀ <10 nM
    Tumor Growth Inhibition (in vivo) >70%
  • Comparison: The pyrido-pyridazine system’s planar structure contrasts with the saturated pyrrolo-pyrrole, suggesting divergent binding modes despite shared nomenclature.

TLR7-9 Antagonists (Tetrahydropyrazolo[4,3-c]pyridine Derivatives)

  • Structure: 4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridine linked to morpholine and quinoline groups.
  • Activity : Antagonists for TLR7-9, proposed for treating systemic lupus erythematosus (SLE) .
  • Comparison : The pyrazolo-pyridine core introduces a fused heterocycle with distinct electronic properties compared to the pyrrolo-pyrrole carboxamide.

Biological Activity

N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide (CAS No. 1554093-26-3) is a compound belonging to the pyrrole family, known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Chemical Formula : C11_{11}H21_{21}N3_3O
  • Molecular Weight : 197.31 g/mol
  • IUPAC Name : N-tert-butylhexahydropyrrolo[2,3-c]pyrrole-1(2H)-carboxamide

The compound features a fused pyrrole structure that enhances its biological activity through various mechanisms.

Anticancer Activity

Research indicates that pyrrole derivatives exhibit significant anticancer properties. A study involving the synthesis of novel pyrrole compounds demonstrated that specific derivatives showed promising cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs to this compound were tested against HepG-2 and EACC cell lines, revealing notable antiproliferative effects .

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHepG-215Apoptosis induction
Compound BEACC20Cell cycle arrest
This compoundMCF-7TBDTBD

Antimicrobial Activity

The antimicrobial properties of pyrrole derivatives are well-documented. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various pyrrole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the octahydropyrrolo structure had enhanced activity compared to their non-fused counterparts .

Anti-inflammatory Activity

Pyrrole derivatives are also recognized for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and modulate inflammatory pathways. The ability to reduce inflammation may be attributed to their structural characteristics that allow interaction with key inflammatory mediators.

Table 2: Anti-inflammatory Effects of Pyrrole Compounds

Compound NameInflammatory ModelEffect Observed
Compound CLPS-inducedDecreased TNF-α levels
This compoundCarrageenan-inducedTBD

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Modulation : Induces cell cycle arrest in cancer cells.
  • Apoptosis Induction : Triggers apoptotic pathways leading to cancer cell death.
  • Membrane Disruption : Alters bacterial cell membrane integrity.
  • Cytokine Modulation : Inhibits the production of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-tert-butyl-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide?

  • Methodology : Synthesis typically involves condensation of amines with cyclic ketones followed by cyclization and functional group modifications. For example, tert-butyl carbamate derivatives are synthesized via multi-step pathways, including dihydroxylation of allyl groups, oxidative cleavage, and cyclization in aqueous sodium peroxide solutions . Key parameters include solvent choice (e.g., DMF or THF), temperature control (0–100°C), and reaction times (4–24 hours). Optimization of these conditions is critical for yield and purity.

Q. How should researchers characterize the compound’s structure and purity?

  • Methodology : Use 1H/13C NMR to confirm the pyrrolo-pyrrole backbone and tert-butyl substituents. For example, 5-methylhexahydropyrrolo derivatives exhibit distinct shifts in the 1.2–1.4 ppm range for tert-butyl protons and 3.5–4.0 ppm for pyrrolidine NH groups . Mass spectrometry (MS) and IR spectroscopy validate molecular weight (e.g., MW ~316–366 g/mol) and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Melting points (e.g., 155–230°C) provide additional purity validation .

Q. What safety protocols are essential for handling this compound?

  • Methodology : Wear P95 respirators (US) or P1 filters (EU) for low exposure, and OV/AG/P99 respirators (US) or ABEK-P2 cartridges (EU) for high concentrations . Use full-body chemical-resistant suits and avoid drainage contamination. Although not classified as carcinogenic by IARC or OSHA, reproductive toxicity data are lacking, necessitating strict lab hygiene .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology : Conduct dose-response assays (e.g., IC50 values) under standardized conditions (e.g., pH 7.4, 37°C) to compare cytotoxicity in ovarian cancer cell lines (e.g., A2780). Conflicting results may arise from impurities (>95% purity required) or solvent effects (DMSO vs. aqueous buffers). Cross-validate with orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. What strategies optimize the compound’s selectivity for kinase inhibition?

  • Methodology : Modify substituents (e.g., tert-butyl vs. benzyl groups) to alter steric hindrance and hydrogen bonding. For example, replacing the 5-methyl group with morpholine (as in 4c) enhances selectivity for PI3Kδ over PI3Kγ by 10-fold. Use molecular docking (e.g., AutoDock Vina) to predict binding to kinase ATP pockets and validate via kinase profiling panels (e.g., Eurofins) .

Q. How does stereochemistry influence the compound’s pharmacological profile?

  • Methodology : Synthesize enantiomers via chiral HPLC separation (e.g., Chiralpak AD-H column) and test in in vitro ADME assays . For example, cis-configured cyclopenta-pyrrole derivatives exhibit 3× higher metabolic stability in liver microsomes than trans isomers due to reduced CYP3A4 affinity .

Q. What analytical techniques resolve instability during long-term storage?

  • Methodology : Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months). Use HPLC-PDA to detect hydrolyzed products (e.g., free pyrrolidine). Lyophilization or storage under argon at –20°C prevents oxidation of the pyrrole ring .

Key Notes

  • Advanced studies should integrate computational modeling (e.g., DFT for reaction mechanisms) with experimental validation to address data gaps.

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